4-(Difluoromethyl)-2,6-dimethylnicotinic acid
Overview
Description
4-(Difluoromethyl)-2,6-dimethylnicotinic acid is a useful research compound. Its molecular formula is C9H9F2NO2 and its molecular weight is 201.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like succinate dehydrogenase and cyclooxygenase-2 . These enzymes play crucial roles in various biochemical processes, including energy production and inflammation, respectively.
Mode of Action
Compounds with similar structures have been known to inhibit their target enzymes, thereby affecting the biochemical processes they are involved in .
Biochemical Pathways
Inhibition of enzymes like succinate dehydrogenase and cyclooxygenase-2 can affect pathways such as the citric acid cycle and the synthesis of prostaglandins, respectively .
Pharmacokinetics
The difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of compounds, which are critical considerations in drug design .
Result of Action
Inhibition of target enzymes can lead to changes in the biochemical processes they are involved in, potentially leading to therapeutic effects .
Biochemical Analysis
Biochemical Properties
4-(Difluoromethyl)-2,6-dimethylnicotinic acid plays a significant role in biochemical reactions, particularly due to its ability to act as a hydrogen bond donor. This property is enhanced by the presence of the difluoromethyl group, which makes it a better hydrogen bond donor compared to its non-fluorinated analogs . The compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of hydroxylated metabolites, which may have different biological activities compared to the parent compound.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound has been observed to activate antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, which help in reducing oxidative stress within cells . Additionally, this compound can inhibit the mitochondrial apoptotic pathway, thereby preventing cell death in certain cell types.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can form stable hydrogen bonds with amino acid residues in the active sites of enzymes, thereby influencing their catalytic activity . It can also act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction. For example, the compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are crucial for cell signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of maintaining antioxidant enzyme activity and preventing oxidative damage . Prolonged exposure to the compound may lead to adaptive responses in cells, such as upregulation of detoxifying enzymes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance antioxidant defenses and improve cellular function. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been noted, where the beneficial effects plateau at a certain dosage, beyond which adverse effects become more prominent. It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and altering metabolite levels. The compound can also interact with cofactors such as NADPH, which are essential for the activity of certain enzymes involved in its metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by organic anion transporters, facilitating its accumulation in specific tissues . Additionally, binding proteins such as albumin can influence the distribution of the compound in the bloodstream, affecting its bioavailability and overall pharmacokinetics.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound has been observed to localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes involved in its metabolism . Additionally, the presence of targeting signals or post-translational modifications can direct the compound to specific cellular compartments, such as mitochondria or lysosomes, where it can exert its biochemical effects.
Properties
IUPAC Name |
4-(difluoromethyl)-2,6-dimethylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-4-3-6(8(10)11)7(9(13)14)5(2)12-4/h3,8H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDBEQMEVLBTHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)C(=O)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.